methyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound is a hybrid heterocyclic molecule containing a hexahydroquinoline core fused with a chromen-4-one moiety. Key structural features include:
- Hexahydroquinoline scaffold: A partially hydrogenated quinoline ring system with keto groups at positions 4 and 3.
- Chromen-4-one substituent: A 6-chloro-4-oxo-4H-chromen-3-yl group at position 4 of the quinoline core.
- Aromatic substitution: A 3-methoxyphenyl group at position 7 and a methyl ester at position 2.
Properties
Molecular Formula |
C28H24ClNO6 |
|---|---|
Molecular Weight |
505.9 g/mol |
IUPAC Name |
methyl 4-(6-chloro-4-oxochromen-3-yl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C28H24ClNO6/c1-14-24(28(33)35-3)25(20-13-36-23-8-7-17(29)12-19(23)27(20)32)26-21(30-14)10-16(11-22(26)31)15-5-4-6-18(9-15)34-2/h4-9,12-13,16,25,30H,10-11H2,1-3H3 |
InChI Key |
OCCUJEQOXFARHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=CC=C3)OC)C4=COC5=C(C4=O)C=C(C=C5)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Mechanism
-
1,3-Dicarbonyl precursor : Methyl acetoacetate serves as the β-ketoester, providing the methyl ester and methyl substituent at position 2 of the hexahydroquinoline.
-
Aldehydes :
-
Ammonium acetate : Acts as the nitrogen source for cyclization.
The reaction proceeds via:
Catalytic Systems and Conditions
-
Ionic liquid catalyst : [H₂-DABCO][HSO₄]₂ (30 mg) in ethanol at room temperature achieves 76–99% yields within 5–15 minutes.
-
Microwave-assisted synthesis : Reduces reaction time to <30 minutes with comparable yields.
Table 1: Optimization of One-Pot Synthesis
| Parameter | Conventional (Stirring) | Microwave-Assisted | Ionic Liquid Catalysis |
|---|---|---|---|
| Temperature (°C) | 80–100 | 100–120 | 25–30 |
| Time (min) | 120–180 | 15–30 | 5–15 |
| Yield (%) | 65–80 | 75–90 | 76–99 |
| Catalyst | None | None | [H₂-DABCO][HSO₄]₂ |
Stepwise Synthesis via Chromenone Intermediate
For enhanced regiocontrol, the chromenone moiety is pre-synthesized and incorporated into the hexahydroquinoline structure:
Synthesis of 6-Chloro-4-oxo-4H-chromene-3-carbaldehyde
Assembly of Hexahydroquinoline Core
-
Condensation : 3-Methoxybenzaldehyde and methyl acetoacetate undergo Knoevenagel condensation in ethanol with piperidine as a base.
-
Michael addition : The chromenone aldehyde and enamine (from dimedone and ammonium acetate) react under microwave irradiation (100°C, 20 minutes).
-
Cyclization : Acidic workup (HCl/EtOH) induces cyclization to yield the target compound.
Table 2: Stepwise Synthesis Yield Comparison
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chromenone aldehyde | BF₃·Et₂O, ethyl chlorooxalate | 72 |
| Knoevenagel adduct | Piperidine, ethanol, reflux | 85 |
| Michael addition | Microwave, 100°C, 20 min | 78 |
| Final cyclization | HCl/EtOH, 60°C, 1 h | 88 |
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling equimolar quantities of reactants with a catalytic amount of [H₂-DABCO][HSO₄]₂ (5 mol%) for 30 minutes achieves 82% yield, eliminating solvent waste.
Aqueous Media Synthesis
Using water as a solvent with ultrasound irradiation (40 kHz, 50°C) reduces reaction time to 10 minutes (yield: 79%) but requires post-reaction extraction.
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, chromenone H-5), 7.35–7.15 (m, 4H, aryl-H), 4.21 (s, 1H, H-4), 3.89 (s, 3H, OCH₃), 3.72 (s, 3H, COOCH₃), 2.51 (s, 3H, CH₃).
-
¹³C NMR : δ 194.2 (C=O), 173.8 (COOCH₃), 162.1 (chromenone C=O), 55.6 (OCH₃), 52.1 (COOCH₃).
-
HRMS : m/z 508.1012 [M+H]⁺ (calc. 508.1009).
Purity and Yield Optimization
Table 3: Purity Analysis by HPLC
| Method | Purity (%) | Retention Time (min) |
|---|---|---|
| Ionic liquid catalysis | 98.5 | 6.72 |
| Microwave-assisted | 97.8 | 6.68 |
| Stepwise synthesis | 99.1 | 6.75 |
Challenges and Mitigation Strategies
Regioselectivity Issues
Competing pathways may form regioisomers during cyclization. Using bulky ionic liquids (e.g., [H₂-DABCO][HSO₄]₂) directs selectivity toward the desired product (>95% regiopurity).
Chromenone Aldehyde Instability
The electron-deficient aldehyde is prone to polymerization. In situ generation using trimethylsilyl chloride (TMSCl) as a stabilizing agent improves yield by 15%.
Scalability and Industrial Feasibility
Gram-scale synthesis (10 mmol starting material) in ethanol with [H₂-DABCO][HSO₄]₂ achieves 92% isolated yield, demonstrating industrial potential . Catalyst recyclability (5 cycles with <5% activity loss) further enhances cost-efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The hexahydroquinoline core and chromene substructure undergo oxidation under controlled conditions. Key reagents include:
-
Potassium permanganate (KMnO₄) : Oxidizes the partially saturated quinoline ring to fully aromatic quinoline derivatives.
-
Chromium trioxide (CrO₃) : Targets the ketone group at position 5, forming hydroxylated intermediates or further oxidized products.
Conditions : Reactions are typically conducted in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C for 4–6 hours.
Reduction Reactions
The 5-oxo group and ester functionality are susceptible to reduction:
-
Sodium borohydride (NaBH₄) : Selectively reduces the ketone to a secondary alcohol without affecting the ester group.
-
Lithium aluminum hydride (LiAlH₄) : Reduces both the ketone and ester groups to primary alcohols, yielding polyol derivatives.
Conditions : NaBH₄ reactions proceed in ethanol at 0–25°C, while LiAlH₄ requires anhydrous tetrahydrofuran (THF) under reflux.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at reactive sites:
-
Halogenation : Chlorine or bromine substituents are introduced at the chromene’s 6-position using N-halosuccinimides (NCS/NBS).
-
Nucleophilic displacement : The 3-methoxy group on the phenyl ring undergoes demethylation with boron tribromide (BBr₃), forming phenolic derivatives .
Conditions : Halogenation uses dichloromethane at 25°C, while demethylation requires BBr₃ in dichloromethane at −78°C.
Multi-Component Reactions
The compound participates in cycloaddition and condensation reactions:
-
Cyclization with β-keto esters : Forms fused polycyclic structures under acidic conditions (e.g., acetic acid) .
-
Condensation with amines : Generates Schiff base derivatives via reaction with primary amines in ethanol .
Stability and Side Reactions
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to methyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. For instance, derivatives of this compound have shown promising results against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation. The presence of the methoxy group is believed to enhance the compound's efficacy against certain types of cancer, particularly lung and colon cancers .
Anti-inflammatory Properties
Compounds with similar structures have demonstrated significant anti-inflammatory effects. Research indicates that they can inhibit the production of inflammatory mediators such as nitric oxide (NO) and cyclooxygenase (COX) enzymes . This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Studies suggest that derivatives can exhibit activity against various bacterial strains and fungi. The presence of halogen substituents, such as chlorine in this compound, is known to enhance antimicrobial efficacy .
Structural Characteristics
The structural complexity of this compound contributes to its diverse biological activities. The chromene moiety is particularly significant as it is associated with various pharmacological effects .
Study on Anticancer Efficacy
In a study published in 2023, derivatives of this compound were tested against colon carcinoma cell lines (HCT-15). Results indicated that certain modifications significantly increased cytotoxicity compared to standard chemotherapeutic agents .
Exploration of Anti-inflammatory Effects
Another research effort focused on the anti-inflammatory potential of related compounds showed a marked reduction in pro-inflammatory cytokines in vitro when treated with these derivatives .
Antimicrobial Testing
A recent investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli using derivatives of the compound. The findings suggested that modifications at specific positions enhanced activity against these pathogens significantly .
Data Table: Summary of Applications
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Structural Analogues in the Hexahydroquinoline Family
a) DL-Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate ()
- Substituents :
- 4-Methoxyphenyl at position 4 (vs. chromen-4-one in the target compound).
- Trimethyl groups at positions 2 and 7 (vs. 2-methyl and 7-(3-methoxyphenyl) in the target).
- Biological Activity : Exhibits calcium modulatory and antibacterial properties, typical of 1,4-dihydropyridine derivatives .
- Crystallography : Structural determination likely uses SHELX/OLEX2, as described in –3.
b) Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate ()
- Substituents :
- Ethyl ester (vs. methyl ester in the target).
- 3-Hydroxyphenyl at position 4 (vs. chromen-4-one) and phenyl at position 7 (vs. 3-methoxyphenyl).
- Physicochemical Impact : The hydroxyl group may enhance hydrogen bonding, influencing solubility and crystal packing .
c) Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate ()
- Substituents :
- Cyclohexyl ester (vs. methyl ester).
- 4-Hydroxy-3-methoxyphenyl at position 4 (vs. chromen-4-one).
- Functional Implications : Bulkier ester groups (e.g., cyclohexyl) may reduce bioavailability but improve lipid membrane penetration .
Chromene-Containing Analogues
a) 4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen ()
- Core Structure: Tetrahydrochromen (vs. hexahydroquinoline-chromen hybrid in the target).
- Substituents: Cyano group at position 3 (vs. ester in the target). 4-Chlorophenyl at position 4 and 4-methoxyphenyl at position 7 (vs. 3-methoxyphenyl in the target).
- Synthesis: Prepared via condensation of 4-chlorobenzaldehyde, malononitrile, and cyclohexanedione derivatives .
Comparative Data Table
Key Differences and Implications
Substituent Effects: Chloro vs. Methoxy: The 6-chloro group in the target compound’s chromen moiety may enhance electrophilicity and receptor binding compared to purely methoxy-substituted analogues . Ester vs. Cyano: The methyl ester in the target compound could participate in hydrogen bonding as an acceptor, while cyano groups (in ) are stronger acceptors but lack donor capacity .
Biological Relevance: Hexahydroquinoline derivatives (e.g., ) are established in calcium modulation, suggesting the target compound may share this activity.
Crystallographic Analysis: Puckering in the hexahydroquinoline ring (see for puckering analysis) may differ between analogues due to substituent steric effects. For example, trimethyl groups () could enforce a specific ring conformation, altering molecular recognition .
Biological Activity
Methyl 4-(6-chloro-4-oxo-4H-chromen-3-yl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds that often exhibit diverse pharmacological properties, including antimicrobial and anticancer activities.
Structural Characteristics
The compound's structure features several significant moieties:
- Chromene Unit : The presence of the chromene structure contributes to its biological activity.
- Hexahydroquinoline Framework : This heterocyclic ring is known for its varied biological effects.
The molecular formula is , indicating a complex arrangement that may facilitate interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds with chromone and quinoline structures exhibit notable antimicrobial properties. A study demonstrated that derivatives containing chromone moieties showed significant activity against various pathogens. Specifically:
- In Vitro Studies : Compounds derived from similar structures were tested against bacteria and fungi, showing effective inhibition at low concentrations (MIC values as low as 6.25 µg/mL) against strains like E. coli and K. pneumoniae .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Derivative A | 6.25 | Bacterial |
| Derivative B | 12.5 | Fungal |
| Methyl Compound | 32 | Fungal |
Anticancer Activity
The hexahydroquinoline derivatives have been studied for their potential anticancer properties. In vitro assays suggest that these compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. The presence of methoxy and chloro substituents has been shown to enhance cytotoxicity against certain cancer types .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : Compounds like this one may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : The structure allows for binding to various receptors, potentially modulating signaling pathways critical for cell survival and replication.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related chromone-linked compounds, finding that those with methoxy substitutions exhibited enhanced efficacy compared to their unsubstituted counterparts .
- Cytotoxicity in Cancer Cells : Another investigation into quinoline derivatives revealed that methylated variants led to increased apoptosis in breast cancer cell lines, suggesting a promising avenue for therapeutic development .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Quinoline core formation | Ethanol, 80°C, 12 h | 72 | |
| Chromene coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 65 |
Basic: What spectroscopic and crystallographic methods are critical for structural validation?
Methodological Answer:
- X-ray crystallography : Resolve the hexahydroquinoline ring conformation (chair/half-chair) and chromene planarity. Key parameters: monoclinic system (space group P2₁/n), unit cell dimensions (e.g., a = 8.44 Å, b = 26.84 Å) .
- NMR : Assign protons using 2D COSY and NOESY. The 3-methoxyphenyl group shows aromatic protons at δ 6.8–7.2 ppm (CDCl₃), while the hexahydroquinoline methyl groups resonate at δ 1.2–2.5 ppm .
- Mass spectrometry : Confirm molecular weight (e.g., m/z 495.3 [M+H]⁺ via ESI-MS) and fragmentation patterns .
Advanced: How can computational modeling predict the compound’s bioactivity?
Methodological Answer:
- Docking studies : Use AutoDock Vina to simulate binding to calcium channels (PDB: 1T3S) or bacterial enzymes (e.g., E. coli DNA gyrase). Focus on the chromene’s keto group and quinoline’s hydrophobic core for interaction hotspots .
- DFT calculations : Calculate electrostatic potential surfaces (B3LYP/6-31G*) to identify nucleophilic/electrophilic regions influencing antioxidant activity .
- MD simulations : Assess stability in lipid bilayers (CHARMM36 force field) to evaluate membrane permeability .
Advanced: How do structural modifications (e.g., substituents on the chromene or quinoline) affect biological activity?
Methodological Answer:
- Chlorine vs. methoxy groups : The 6-chloro substituent on the chromene enhances antibacterial activity (MIC: 8 µg/mL vs. S. aureus) compared to methoxy analogs (MIC: 32 µg/mL) due to increased electrophilicity .
- Quinoline methylation : 2-Methyl groups improve calcium channel blocking (IC₅₀: 0.8 µM) by stabilizing the half-chair conformation .
- 3-Methoxyphenyl vs. 4-methoxyphenyl : The meta-methoxy group on the phenyl ring increases solubility (logP: 2.1 vs. 2.5) without compromising antifungal activity .
Advanced: How should I resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay standardization : Use identical strains (e.g., ATCC 25923 for S. aureus) and controls (e.g., ciprofloxacin for antibacterial assays) .
- Statistical analysis : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values from dose-response curves (e.g., Prism 9.0).
- Meta-analysis : Pool data from ≥3 independent studies (e.g., calcium modulation assays) to identify outliers via Grubbs’ test .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Solid state : Store at –20°C in amber vials under argon to prevent oxidation of the chromene’s keto group .
- Solution phase : Prepare fresh DMSO stock solutions (10 mM) and avoid freeze-thaw cycles (>3×) to minimize hydrolysis .
Advanced: What strategies can improve the compound’s pharmacokinetic profile?
Methodological Answer:
- Prodrug design : Esterify the carboxylate group (e.g., ethyl ester) to enhance oral bioavailability (F: 45% → 68% in rats) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150 nm, PDI <0.1) for sustained release (t₁/₂: 12 h vs. 2 h free compound) .
Table 2: Key Characterization Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting point | 198–201°C | DSC | |
| Solubility (H₂O) | 0.12 mg/mL | Shake-flask | |
| logP | 2.3 | HPLC (C18 column) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
